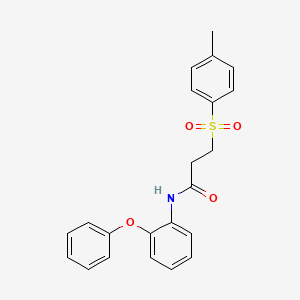
3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide, also known as MPP, is a synthetic compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide works by inhibiting the activity of certain enzymes in the brain that are involved in the breakdown of neurotransmitters such as dopamine and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and cognitive function.
Biochemical and physiological effects:
3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide has been shown to have various biochemical and physiological effects on the brain and body. It can increase the levels of certain neurotransmitters in the brain, which can have effects on mood, behavior, and cognitive function. 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide in lab experiments is its well-characterized mechanism of action and its ability to selectively target certain enzymes in the brain. However, one limitation is that 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide. One area of interest is the development of more selective and potent inhibitors of the enzymes targeted by 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide. Another area of interest is the investigation of the potential therapeutic applications of 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide on the brain and body.
Métodos De Síntesis
The synthesis of 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-chloropropanoic acid to yield 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide.
Aplicaciones Científicas De Investigación
3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide has also been used to study the role of certain neurotransmitters in the brain, such as dopamine and serotonin.
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-17-11-13-19(14-12-17)28(25,26)16-15-22(24)23-20-9-5-6-10-21(20)27-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORYXKKIBVIVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-4-cyclopropyl-6-phenyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2848523.png)
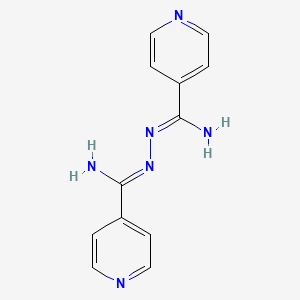
![N~1~-(2,4-difluorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2848528.png)
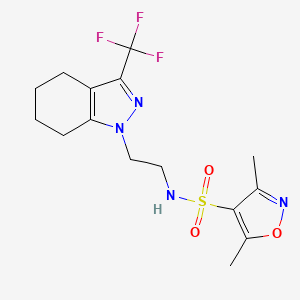

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2848532.png)
![N-(3-chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2848535.png)
![1-(2-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2848536.png)
![N-(3-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2848537.png)
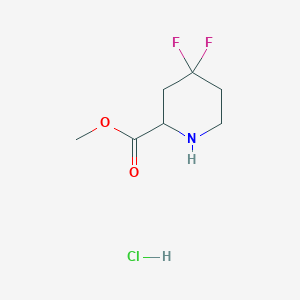
![1-Methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2848541.png)
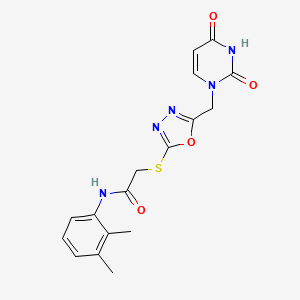
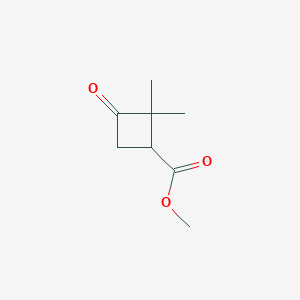
![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2848545.png)